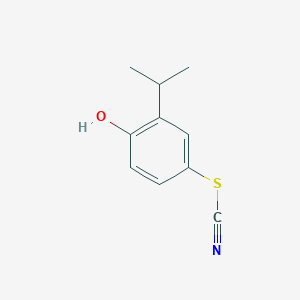
4-Hydroxy-3-(propan-2-yl)phenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 31042: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 31042 involves several steps, starting with the preparation of the core structure. The process typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Various functional groups are added to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like chromatography and recrystallization to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of NSC 31042 is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Reactors: For more efficient production, continuous flow reactors may be employed, allowing for continuous synthesis and purification of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 31042 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: NSC 31042 is used as a reagent in various organic synthesis reactions, helping to form complex molecules with specific functional groups.
Biology: In biological research, NSC 31042 is used to study the differentiation of neural stem cells. It helps in understanding the pathways and mechanisms involved in neural development.
Medicine: The compound has potential applications in regenerative medicine, particularly in the treatment of neurodegenerative diseases. It is used to develop therapies that promote the regeneration of damaged neural tissues.
Industry: In the industrial sector, NSC 31042 is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable in the synthesis of complex organic compounds.
Mécanisme D'action
NSC 31042 exerts its effects by interacting with specific molecular targets and pathways. It is known to:
Bind to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulate Gene Expression: The compound can influence the expression of genes related to neural differentiation and development.
Affect Cellular Signaling: It plays a role in modulating signaling pathways that regulate cell growth and differentiation.
Comparaison Avec Des Composés Similaires
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Comparison: NSC 31042 is unique in its ability to specifically target neural stem cells and promote their differentiation. Compared to similar compounds, it has a higher efficiency in inducing neural differentiation and a lower toxicity profile, making it a valuable tool in both research and therapeutic applications.
Propriétés
Numéro CAS |
6319-41-1 |
|---|---|
Formule moléculaire |
C10H11NOS |
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
(4-hydroxy-3-propan-2-ylphenyl) thiocyanate |
InChI |
InChI=1S/C10H11NOS/c1-7(2)9-5-8(13-6-11)3-4-10(9)12/h3-5,7,12H,1-2H3 |
Clé InChI |
PFOFFYXKDJXQHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)SC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)
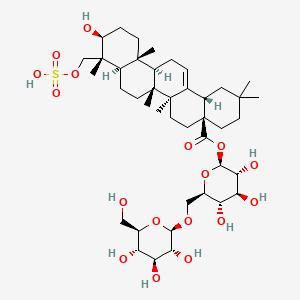
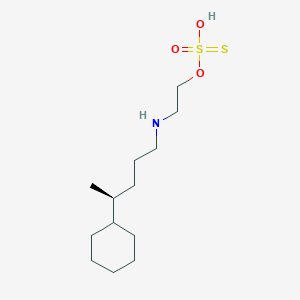
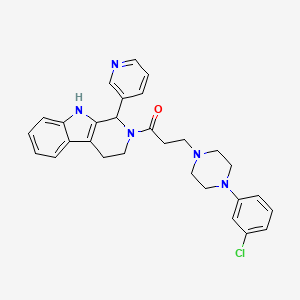
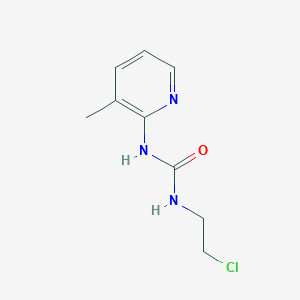
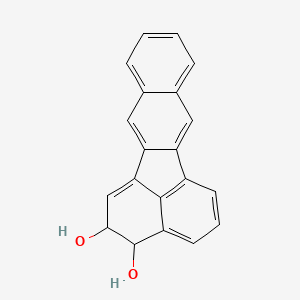
![2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one](/img/structure/B12808691.png)



![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)

![4-amino-1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12808717.png)
![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)
